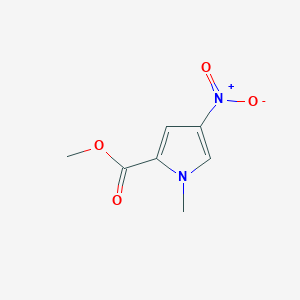

methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-4-nitropyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(8)7(10)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOKAHOXOYKYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374970 | |

| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-76-6 | |

| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a reliable synthetic protocol and outlines the key analytical techniques for structural elucidation and purity assessment.

Introduction

Pyrrole-2-carboxylic acid derivatives are significant scaffolds in the development of novel therapeutic agents. The introduction of a nitro group and N-methylation can modulate the electronic and steric properties of the molecule, influencing its biological activity and material characteristics. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including analogues of antimicrobial agents like Lexitropsin and distamycin.[1][2] A thorough understanding of its synthesis and characterization is paramount for its effective utilization in research and development.

Synthesis of this compound

The primary synthetic route to this compound involves the esterification of its corresponding carboxylic acid precursor, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

Synthetic Strategy: Fischer-Speier Esterification

The most common and efficient method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a well-established and reliable method for producing esters.

Caption: Synthetic workflow for the esterification of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

Experimental Protocol

This protocol is adapted from a general procedure for the esterification of pyrrole-2-carboxylic acid derivatives.

Materials:

-

1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid

-

Absolute Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid in an excess of absolute methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | |

| Molecular Weight | 184.15 g/mol | |

| Appearance | Solid | |

| CAS Number | 13138-76-6 |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the N-methyl, O-methyl, and pyrrole ring protons.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands.

-

C-H stretch: Absorptions for aromatic and aliphatic C-H bonds.

-

C-N stretch: Vibrations associated with the pyrrole ring.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of this compound (184.15 g/mol ).

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an acute toxicant if swallowed. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined Fischer-Speier esterification protocol offers a reliable method for its preparation, and the described analytical techniques are essential for verifying its structure and purity. This information is intended to support researchers and scientists in the effective synthesis and utilization of this important chemical intermediate.

References

-

PubChem. (n.d.). 1-Methyl-4-nitropyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Tang, Y. (n.d.). Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. LinkedIn. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl(1-methyl-4-(1-methyl-4-nitro-2-pyrrolamido)-2-pyrrolecarboxylate). Wiley. Retrieved January 6, 2026, from [Link]

- Zhang, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.

- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. Retrieved January 6, 2026, from [Link]

Sources

methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted pyrrole, it belongs to a class of compounds renowned for their diverse biological activities, including antibacterial and anticancer properties.[1][2][3] The presence of both an electron-withdrawing nitro group and a versatile ester functional group on the N-methylated pyrrole core makes this molecule a valuable and strategic building block for the synthesis of more complex molecular architectures.[4] Notably, its derivatives are key precursors to DNA minor groove-binding agents such as lexitropsins and distamycin analogs, which have demonstrated potent antimicrobial activities.[5][6]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the molecule's physicochemical properties, outlines a logical synthetic strategy with detailed protocols, explores its spectroscopic signature, and maps its chemical reactivity. The causality behind experimental choices is explained, providing field-proven insights to empower researchers in their own investigations.

Molecular Overview and Physicochemical Properties

The structure of this compound is characterized by a five-membered aromatic pyrrole ring. The ring is substituted at four distinct positions: an N-methylation at position 1, a methyl ester group at position 2, and a nitro group at position 4. This substitution pattern dictates the molecule's electronic properties and reactivity. The N-methyl group is a weak electron-donating group, while the methyl ester and, more significantly, the nitro group are strong electron-withdrawing groups. This electronic push-pull system renders the pyrrole ring relatively electron-deficient compared to its unsubstituted parent, influencing its behavior in chemical reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 13138-76-6 | [7] |

| Molecular Formula | C₇H₈N₂O₄ | [7] |

| Molecular Weight | 184.15 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 305.2 °C | [7] |

| Density | 1.36 g/cm³ | [7] |

| Vapor Pressure | 0.000831 mmHg at 25°C | [7] |

| SMILES | COC(=O)c1cc(cn1C)=O | |

| InChI Key | SEOKAHOXOYKYKS-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyrroles can be challenging, though well-established methods like the Paal-Knorr synthesis provide a foundational approach for forming the pyrrole core from 1,4-dicarbonyl compounds.[8][9][10] For a highly substituted target like this compound, a more practical approach involves the sequential functionalization of a simpler pyrrole precursor. The proposed pathway below leverages commercially available starting materials and proceeds in two high-yielding steps: N-methylation followed by regioselective nitration.

Causality in Experimental Design

The choice to perform N-methylation before nitration is a critical strategic decision. The N-H proton of the starting pyrrole is acidic and would interfere with the strongly acidic and oxidative conditions of nitration. Protecting the nitrogen as an N-methyl group circumvents this issue. Furthermore, the N-methyl group is an ortho-, para-director. While the ester at C2 is a meta-director and deactivating, the combined directing effects and the inherent reactivity of the pyrrole ring favor substitution at the C4 position, leading to the desired regioisomer.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Rationale: This slow addition controls the exothermic reaction and hydrogen gas evolution as the pyrrolide anion is formed.

-

Alkylation: After stirring for 1 hour at 0 °C, add iodomethane (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Rationale: Iodomethane is a potent electrophile for the Sₙ2 reaction with the nucleophilic pyrrolide anion. Using a slight excess ensures complete conversion.

-

Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-methylated intermediate.

Step 2: Synthesis of this compound

-

Nitrating Agent Preparation: In a separate flask, prepare the nitrating agent by adding fuming nitric acid (HNO₃, 1.1 equivalents) dropwise to acetic anhydride (Ac₂O) at -10 °C. Stir for 15 minutes. Rationale: This mixture forms acetyl nitrate, a milder and more selective nitrating agent than nitric/sulfuric acid, which is crucial for sensitive substrates like pyrroles.

-

Nitration Reaction: Dissolve the methyl 1-methyl-1H-pyrrole-2-carboxylate intermediate (1.0 equivalent) in acetic anhydride and cool the solution to -10 °C. Add the prepared acetyl nitrate solution dropwise, maintaining the internal temperature below -5 °C.

-

Reaction Monitoring: Stir the reaction at -10 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution. A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The key expected signatures are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | Pyrrole H (C3-H) | ~7.0-7.2 ppm (d) |

| Pyrrole H (C5-H) | ~7.8-8.0 ppm (d) | |

| N-CH₃ | ~3.9-4.1 ppm (s) | |

| O-CH₃ | ~3.8-3.9 ppm (s) | |

| ¹³C NMR | C=O (ester) | ~160-165 ppm |

| C4 (C-NO₂) | ~135-140 ppm | |

| Aromatic CH & C-COOCH₃ | ~110-130 ppm | |

| N-CH₃ | ~35-40 ppm | |

| O-CH₃ | ~50-55 ppm | |

| IR Spectroscopy | N-O stretch (asymmetric) | ~1500-1540 cm⁻¹ |

| N-O stretch (symmetric) | ~1330-1370 cm⁻¹ | |

| C=O stretch (ester) | ~1710-1730 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 184.05 |

Rationale for Predictions: In the ¹H NMR spectrum, the proton at C5 is expected to be significantly downfield due to the anisotropic effects of both the adjacent ester and the nitro group. The two pyrrole protons should appear as doublets due to coupling with each other. In the IR spectrum, the strong absorbances corresponding to the nitro and carbonyl groups are the most diagnostic features.

Chemical Reactivity and Derivatization Potential

This compound is a versatile intermediate. Its functional groups serve as handles for a variety of chemical transformations, enabling the generation of diverse compound libraries for drug discovery.

Key Transformations

-

Nitro Group Reduction: The most significant reaction is the reduction of the nitro group to an amine. This transformation is fundamental for building the polyamide backbone of DNA-binding molecules.[6] It converts a strongly electron-withdrawing group into an electron-donating and nucleophilic group, dramatically altering the molecule's properties.

-

Ester Hydrolysis: Standard saponification conditions (e.g., using lithium hydroxide) can hydrolyze the methyl ester to the corresponding carboxylic acid.[11] This acid is a key intermediate itself and can be coupled with various amines to form amides, further expanding molecular diversity.[12]

Experimental Protocol: Nitro Group Reduction

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution, followed by the careful addition of concentrated hydrochloric acid (HCl). Rationale: SnCl₂ is a classic and reliable reducing agent for aromatic nitro groups under acidic conditions. A stoichiometric excess is required for the redox reaction.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~8-9. Caution: This is an exothermic neutralization.

-

Extraction and Purification: Extract the resulting slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a synthetic precursor to high-value molecules. The nitro-pyrrole moiety is a recognized pharmacophore that enhances antibacterial activity.[13]

-

DNA-Binding Agents: The primary application is in the synthesis of lexitropsins, which are sequence-specific DNA minor groove-binding polyamides.[6] The reduction of the nitro group to an amine allows for the iterative coupling of these pyrrole units to create oligomers that can read the genetic code.

-

Antibacterial and Anticancer Agents: The introduction of nitro groups into the pyrrole nucleus has been shown to improve the minimal bactericidal concentration against both Gram-positive and Gram-negative bacteria.[1] Furthermore, some nitro-pyrrolomycins exhibit potent activity against colon and breast cancer cell lines while showing reduced toxicity to normal cells.[1] This highlights the potential of this scaffold in developing next-generation therapeutics.

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed building block with significant potential. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers. The ability to readily convert its functional groups—particularly the reduction of the nitro group and manipulation of the ester—provides a direct and efficient route to complex molecules with profound biological activities. As the challenges of antimicrobial resistance and the need for novel cancer therapies grow, the importance of foundational scaffolds like this will only increase, paving the way for future discoveries in drug development.

References

- New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). [Source Not Available]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). National Center for Biotechnology Information.[Link]

-

Four-Component Synthesis of Dihydro-Nitropyrroles - Frontiers. (N.D.). Frontiers Media S.A.[Link]

-

Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem. (N.D.). National Center for Biotechnology Information.[Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (N.D.). MDPI.[Link]

-

1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem. (N.D.). National Center for Biotechnology Information.[Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022). MDPI.[Link]

-

Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... - ResearchGate. (N.D.). ResearchGate.[Link]

- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (2017). [Source Not Available]

-

Pyrrole synthesis—four-component synthesis involving nitroalkanes,... - ResearchGate. (N.D.). ResearchGate.[Link]

-

bmse000357 Pyrrole-2-carboxylic Acid at BMRB. (N.D.). Biological Magnetic Resonance Bank.[Link]

- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (N.D.). [Source Not Available]

-

Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (N.D.). National Center for Biotechnology Information.[Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. (N.D.). MDPI.[Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. (N.D.). VLife Sciences.[Link]

-

Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - NIH. (N.D.). National Institutes of Health.[Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (2015). Royal Society of Chemistry.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE | 13138-76-6 [chemicalbook.com]

- 6. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID CAS#: 13138-78-8 [amp.chemicalbook.com]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: A Predictive and Methodological Guide

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic signature of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS: 13138-76-6, Molecular Formula: C₇H₈N₂O₄, Molecular Weight: 184.15 g/mol ). In the absence of a complete, publicly available experimental dataset, this document leverages foundational spectroscopic principles and data from analogous structures to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Detailed, field-proven protocols for data acquisition are provided to ensure researchers can generate high-quality, verifiable data. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the structural elucidation of substituted pyrrole scaffolds.

Introduction and Structural Framework

This compound is a highly substituted pyrrole, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The pyrrole ring is a core component of many biologically active molecules, and understanding the influence of its substituents is critical for confirming molecular identity and predicting physicochemical properties. The title compound features two strong electron-withdrawing groups (a nitro group at C4 and a methyl ester at C2) and an N-methyl group. This electronic arrangement creates a unique and predictable spectroscopic fingerprint.

Accurate structural confirmation is the bedrock of chemical research and development. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. When combined, they form a self-validating system for molecular characterization. This guide explains the causality behind the expected spectral features, providing a logical framework for interpretation.

Caption: Molecular structure with atom numbering for NMR correlation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms in a molecule. For the title compound, four distinct proton signals are expected, each providing specific structural information.

Predicted ¹H NMR Spectral Data

The pyrrole ring protons at the C3 and C5 positions are significantly influenced by the anisotropic and electronic effects of the substituents. Electron-withdrawing groups (EWGs) like nitro and ester groups deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (EDGs) have the opposite effect[1][2].

-

H-3: This proton is adjacent to two powerful EWGs (the C2-ester and C4-nitro groups). It is expected to be the most deshielded of the ring protons.

-

H-5: This proton is adjacent to the N-methyl group and the C4-nitro group. It will be deshielded, but less so than H-3.

-

N-CH₃: The N-methyl group is a characteristic singlet. Its position is influenced by its direct attachment to the heterocyclic ring. Data from the analogous N-Methylpyrrole-2-carboxylic acid can be used for estimation[3].

-

O-CH₃: The ester methyl group is also a singlet, typically found in the 3.7-3.9 ppm range.

The two ring protons, H-3 and H-5, are not adjacent and are expected to exhibit a small four-bond coupling (⁴J), appearing as sharp doublets.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-3 | 7.8 – 8.2 | Doublet (d) | 1H | ~2.0 |

| H-5 | 7.2 – 7.5 | Doublet (d) | 1H | ~2.0 |

| N-CH₃ | 3.9 – 4.1 | Singlet (s) | 3H | N/A |

| O-CH₃ | 3.8 – 3.9 | Singlet (s) | 3H | N/A |

Protocol for ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and instrument parameters is critical for resolving the closely spaced signals of aromatic protons.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its single solvent peak at 7.26 ppm, which is unlikely to overlap with analyte signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample and lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow TMS peak shape (<0.5 Hz). Poor shimming can broaden peaks, obscuring the fine coupling between H-3 and H-5[1].

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters: Spectral width of 16 ppm, acquisition time of at least 2 seconds, relaxation delay of 2-5 seconds, and a 30-45 degree pulse angle.

-

Collect 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and measure the coupling constants for the observed doublets.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of a molecule. Due to the molecule's lack of symmetry, seven distinct carbon signals are predicted.

Predicted ¹³C NMR Spectral Data

The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. Carbons attached to electronegative atoms (O, N) or electron-withdrawing groups are significantly deshielded and appear at higher ppm values[4][5][6].

-

C=O (Ester): Carbonyl carbons of esters are highly deshielded, typically appearing in the 160-170 ppm range.

-

C4 (C-NO₂): The carbon atom bearing the nitro group will be strongly deshielded.

-

C2 & C5: These α-carbons adjacent to the nitrogen atom are typically found at higher chemical shifts than the β-carbon (C3) in pyrrole systems[2]. The C2 carbon, also attached to the ester, will be the most deshielded ring carbon.

-

C3: This β-carbon will appear at the lowest chemical shift among the ring carbons.

-

N-CH₃ & O-CH₃: The methyl carbons will appear in the aliphatic region of the spectrum. The O-CH₃ is typically more deshielded (~52 ppm) than the N-CH₃ (~37 ppm).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 – 165 |

| C4 | 145 – 150 |

| C2 | 135 – 140 |

| C5 | 125 – 130 |

| C3 | 110 – 115 |

| O-CH₃ | 51 – 54 |

| N-CH₃ | 36 – 39 |

Protocol for ¹³C NMR Data Acquisition

The low natural abundance (1.1%) of the ¹³C isotope necessitates different acquisition parameters compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR. Dissolve 25-50 mg of the compound in ~0.6 mL of CDCl₃.

-

-

Instrument Setup (100 MHz Spectrometer):

-

Lock and shim the instrument as described in the ¹H NMR protocol.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique removes ¹H-¹³C coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.

-

Key Parameters: Spectral width of 240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds.

-

Collect a larger number of scans (e.g., 512 to 2048) to compensate for the low sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Spectral Data

The spectrum will be dominated by strong absorptions from the two most polar functional groups: the ester carbonyl and the nitro group.

-

N-O Stretch (Nitro Group): Aromatic nitro compounds display two characteristic and intense stretching bands: an asymmetric stretch at higher wavenumber and a symmetric stretch at lower wavenumber[7][8][9].

-

C=O Stretch (Ester): This will be one of the most intense peaks in the spectrum. Its position near 1720 cm⁻¹ is characteristic of an α,β-unsaturated ester conjugated with the pyrrole ring.

-

C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹[10].

-

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Position (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-O Stretch | Aromatic Nitro | 1515 – 1550 | Strong |

| Symmetric N-O Stretch | Aromatic Nitro | 1340 – 1370 | Strong |

| C=O Stretch | Conjugated Ester | 1715 – 1730 | Strong |

| C-H Stretch | Aromatic (Pyrrole Ring) | 3100 – 3150 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2950 – 3000 | Medium |

| C-O Stretch | Ester | 1250 – 1300 | Strong |

Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and offering insights into the structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is bombarded with high-energy electrons, forming an energetically unstable molecular ion (M⁺•) that subsequently fragments in predictable ways[11].

-

Molecular Ion (M⁺•): The molecular formula is C₇H₈N₂O₄. The nominal molecular weight is 184. The exact mass can be calculated for high-resolution mass spectrometry. The molecular ion is expected to be clearly visible.

-

Key Fragmentation Pathways: Fragmentation is often driven by the loss of stable neutral molecules or radicals. For this compound, the primary fragmentation points are the ester and nitro groups.

-

Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to a stable acylium ion at m/z 153[12][13].

-

Loss of a nitro radical (•NO₂): Aromatic nitro compounds frequently lose the NO₂ group, which would result in a fragment at m/z 138[14][15].

-

Loss of the entire ester functionality (•COOCH₃): This would lead to a fragment at m/z 125.

-

Caption: Predicted primary fragmentation pathways in EI-MS.

Table 4: Predicted Key Ions in EI Mass Spectrum

| m/z Value | Proposed Identity |

|---|---|

| 184 | [C₇H₈N₂O₄]⁺• (Molecular Ion) |

| 153 | [M - •OCH₃]⁺ |

| 138 | [M - •NO₂]⁺ |

| 125 | [M - •COOCH₃]⁺ |

Protocol for GC-MS (EI) Data Acquisition

This protocol assumes the compound is sufficiently volatile and thermally stable for gas chromatography.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

-

Instrumental Conditions:

-

GC: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the solution using a split or splitless inlet at ~250°C.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. The program must be optimized to ensure good separation from any impurities.

-

MS: Use a standard EI source at 70 eV. Scan over a mass range of m/z 40-400. The transfer line temperature should be set to ~280°C.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the major fragment ions, comparing them to the predicted pathways.

-

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of a novel or modified compound like this compound relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy provides immediate confirmation of the key functional groups (nitro, ester). Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and predictive frameworks outlined in this guide, researchers can confidently and accurately characterize this and other complex heterocyclic molecules, ensuring the integrity and validity of their scientific findings.

References

-

Scribd. (n.d.). Spec IR Table For Common Chemical Symbols. [Link][7]

-

University of Colorado Boulder. (n.d.). IR Chart. Department of Chemistry. [Link][8]

-

ResearchGate. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14: Fragmentation of Esters. [Link][12]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. [Link][9]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link][10]

-

AIP Publishing. (2017). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. [Link][13]

-

National Institutes of Health (NIH). (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]

-

University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

ResearchGate. (n.d.). Selected 1 H NMR chemical shifts (in ppm) for pyrroles 3a-c and 8a-c. [Link]

-

PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]

-

J-Stage. (n.d.). A Terminal Product Ion in the Fragmentation of Methyl Stearate under Electron Ionization Conditions. [Link]

-

SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. (n.d.). Methyl pyrrole-2-carboxylate. [Link]

-

SpectraBase. (n.d.). 1H-pyrrole-2-carboxylic acid, 1-methyl-4-(4-morpholinylsulfonyl)- - Optional[1H NMR] - Spectrum. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]

-

ResearchGate. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][11]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link][15]

-

Nanalysis. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). 1-Methylpyrrole-2-carbonitrile. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][5]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link][6]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

Research Information. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. [Link]

-

NIST WebBook. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. [Link]

-

FooDB. (2019). Showing Compound 1-Methylpyrrole (FDB011113). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. scribd.com [scribd.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this substituted pyrrole, offers a detailed interpretation of its NMR data, and provides field-proven experimental protocols for data acquisition.

Introduction: The Significance of NMR in the Structural Elucidation of Substituted Pyrroles

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The precise structural characterization of substituted pyrroles is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[2]

This guide focuses on this compound, a molecule featuring a pyrrole ring system influenced by several key substituents: an N-methyl group, a C2-methyl ester, and a C4-nitro group. The interplay of these groups' electronic and steric effects creates a unique magnetic environment for each proton and carbon atom, which is reflected in their distinct NMR chemical shifts and coupling patterns. Understanding these nuances is critical for the accurate interpretation of the resulting spectra.

Core Principles: Substituent Effects on the Pyrrole Ring's NMR Spectra

The aromatic five-membered ring of pyrrole presents a distinct set of signals in both ¹H and ¹³C NMR spectra.[1][3] The chemical shifts of the ring's protons and carbons are highly sensitive to the electronic nature of attached substituents.[1] Generally, electron-withdrawing groups (EWGs) deshield the ring's nuclei, causing their signals to shift downfield (to higher ppm values), while electron-donating groups (EDGs) cause an upfield shift (to lower ppm values).[1]

In the case of this compound, we must consider the influence of:

-

The N-methyl group: An electron-donating group that increases electron density in the ring.

-

The C2-methyl carboxylate group (-COOCH₃): An electron-withdrawing group that decreases electron density, particularly at the ortho and para positions.

-

The C4-nitro group (-NO₂): A potent electron-withdrawing group that significantly deshields the ring's nuclei.[4]

The combination of these substituents leads to a predictable yet complex pattern of chemical shifts, which we will dissect in the following sections.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals. The interpretation of these signals is based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-5 | ~7.8 - 8.2 | Singlet (s) | 1H | Significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group at C4. |

| H-3 | ~7.2 - 7.6 | Singlet (s) | 1H | Deshielded by the adjacent electron-withdrawing methyl ester group at C2. |

| N-CH₃ | ~3.9 - 4.2 | Singlet (s) | 3H | The N-methyl protons are deshielded by the electronegative nitrogen atom and the overall electron-deficient nature of the ring. |

| O-CH₃ | ~3.8 - 4.0 | Singlet (s) | 3H | The methyl ester protons are in a typical chemical shift range for this functional group. |

Causality of Chemical Shifts: The pronounced downfield shifts of the pyrrole ring protons (H-3 and H-5) are a direct consequence of the powerful electron-withdrawing nature of the nitro and methyl carboxylate groups. These groups reduce the electron density around the protons, thereby reducing their shielding from the external magnetic field. The absence of adjacent protons for H-3 and H-5 results in singlet multiplicities.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (ester) | ~160 - 165 | Typical chemical shift for a carbonyl carbon in an ester. |

| C4 | ~145 - 150 | Significantly deshielded due to the direct attachment of the strongly electron-withdrawing nitro group. |

| C5 | ~130 - 135 | Deshielded by the adjacent nitro group. |

| C2 | ~125 - 130 | Deshielded by the attached methyl ester group. |

| C3 | ~115 - 120 | Influenced by the adjacent methyl ester and the more distant nitro group. |

| O-CH₃ | ~52 - 55 | Typical chemical shift for a methyl ester carbon. |

| N-CH₃ | ~37 - 40 | Chemical shift is characteristic of an N-methyl group on an aromatic heterocycle. |

Self-Validating System: The predicted chemical shifts provide a self-validating framework. For instance, the carbon directly bonded to the nitro group (C4) is expected to be the most downfield of the ring carbons due to the strong deshielding effect. Similarly, the carbonyl carbon of the ester will appear at a characteristic downfield position.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

3. ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 12-16 ppm.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-240 ppm.

-

Temperature: 298 K.

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Visualization of Key Concepts

Molecular Structure and Atom Numbering:

Caption: Structure of this compound with atom numbering.

NMR Analysis Workflow:

Caption: A typical workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed fingerprint of its molecular structure. The chemical shifts of the pyrrole ring protons and carbons are significantly influenced by the electronic effects of the N-methyl, C2-methyl ester, and C4-nitro substituents. A thorough understanding of these effects, combined with a robust experimental protocol, enables the confident assignment of all signals and the unambiguous confirmation of the compound's identity. This guide serves as a valuable resource for researchers working with this and structurally related molecules, facilitating accurate and efficient spectral interpretation in their drug discovery and development endeavors.

References

-

Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887. PubChem. Available at: [Link]

-

1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915. PubChem. Available at: [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

Pyrrole. Wikipedia. Available at: [Link]

-

Nitro Groups. University of Calgary. Available at: [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go up. Available at: [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace by Typeset. Available at: [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Nitropyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structures of nitropyrrole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2][3] By delving into the principles of X-ray crystallography and analyzing the intricate interplay of intermolecular forces that govern the solid-state architecture of these molecules, we aim to equip researchers with the knowledge to understand and engineer the crystalline properties of nitropyrrole-based compounds.

Introduction: The Significance of the Crystalline State

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, dictates many of a material's fundamental physicochemical properties, including solubility, stability, melting point, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure of an active pharmaceutical ingredient (API) is paramount for formulation, intellectual property protection, and regulatory approval. Nitropyrrole derivatives, with their diverse biological activities, are no exception.[4][5] Their efficacy and developability are intrinsically linked to their solid-state characteristics. This guide will navigate the core principles of determining and interpreting the crystal structures of these fascinating heterocyclic compounds.

The Foundation: Single-Crystal X-ray Diffraction

The primary technique for elucidating the atomic and molecular structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[6][7] This powerful analytical method allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice.

The Causality Behind the Experiment: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process rooted in fundamental physics and chemistry. The choice of crystallization solvent, for instance, is not arbitrary; it is a carefully considered decision based on the solubility profile of the compound and the desired crystal morphology. A slow evaporation or cooling process is often employed to allow for the ordered arrangement of molecules into a single, high-quality crystal suitable for diffraction.

The core of the SC-XRD experiment involves irradiating a single crystal with a monochromatic X-ray beam. The electrons within the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensity.[7][8] The positions and intensities of these diffracted beams contain the information necessary to reconstruct the electron density map of the molecule and, consequently, its crystal structure.

A Self-Validating System: The Experimental Workflow

The SC-XRD workflow is designed to be a self-validating system, with numerous checks and balances to ensure the accuracy and reliability of the final structure.

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

-

Data Reduction and Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, accurate crystal structure.[7]

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and correctness.

Diagram of the Single-Crystal X-ray Diffraction Workflow

Caption: Workflow for determining the crystal structure of a nitropyrrole derivative using single-crystal X-ray diffraction.

Deciphering the Architecture: Intermolecular Interactions in Nitropyrrole Crystals

The crystal packing of nitropyrrole derivatives is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of these compounds.

The Role of Hydrogen Bonding

Hydrogen bonding is a dominant force in the crystal packing of many organic molecules, including pyrrole derivatives.[9][10] In nitropyrroles, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are potent hydrogen bond acceptors. The presence and nature of substituents on the pyrrole ring can significantly influence the hydrogen bonding motifs observed. For instance, in some structures, N-H···O hydrogen bonds form chains or dimers, leading to well-defined supramolecular assemblies.[9][11]

Other Key Interactions: C-H···O and π-π Stacking

Beyond classical hydrogen bonds, weaker interactions such as C-H···O contacts and π-π stacking also play a significant role in stabilizing the crystal lattice.[12][13][14] The electron-withdrawing nature of the nitro group can polarize adjacent C-H bonds, enhancing their ability to act as hydrogen bond donors. The aromatic pyrrole ring can participate in π-π stacking interactions, further contributing to the overall stability of the crystal structure.

Diagram of Intermolecular Interactions in Nitropyrrole Crystals

Caption: Common intermolecular interactions governing the crystal packing of nitropyrrole derivatives.

Structural Diversity: A Comparative Analysis

The substitution pattern on the nitropyrrole core has a profound impact on the resulting crystal structure. By comparing the crystallographic data of various derivatives, we can discern key structure-property relationships.

Influence of the Nitro Group Position

The position of the nitro group (e.g., 2-nitropyrrole vs. 3-nitropyrrole) significantly alters the molecule's electronic properties and steric profile, leading to different packing arrangements. For instance, the proximity of the nitro group to the N-H moiety in 2-nitropyrroles can favor intramolecular hydrogen bonding in certain conformations, which in turn influences the intermolecular interactions.

Effect of Substituents

The introduction of different functional groups on the pyrrole ring or the nitrogen atom can dramatically change the crystal packing. For example, bulky substituents can hinder the formation of certain hydrogen bonding motifs, while other groups might introduce new interaction sites. The table below summarizes the crystallographic data for a selection of nitropyrrole derivatives, highlighting the impact of substitution on the unit cell parameters.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-bromo-2-formyl-1-tosyl-1H-pyrrole [12][13] | C12H10BrNO3S | Monoclinic | P21/c | 10.33 | 12.54 | 10.45 | 101.8 |

| (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole [12][13] | C13H11BrN2O4S | Orthorhombic | P212121 | 7.98 | 10.99 | 17.01 | 90 |

| 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one [12][13] | C19H23BrN2O5S | Monoclinic | P21/n | 11.23 | 15.67 | 12.34 | 98.7 |

Note: Data extracted from published crystallographic studies. The specific values may vary slightly depending on the refinement.

Conclusion and Future Directions

The crystal structure of nitropyrrole derivatives is a rich and complex field of study with significant implications for drug development and materials science. This guide has provided a foundational understanding of the experimental techniques used to determine these structures and the fundamental intermolecular forces that govern their formation. A deeper understanding of the relationship between molecular structure and crystal packing will enable the rational design of nitropyrrole derivatives with tailored solid-state properties. Future research in this area will likely focus on the prediction of crystal structures (polymorph prediction) and the development of co-crystallization strategies to modulate the physicochemical properties of these important compounds.

References

-

Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- Mathias, F., Kabri, Y., Brun, D., & Vanelle, P. (2022).

-

Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E) - PubMed Central. (n.d.). Retrieved from [Link]

-

Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... - ResearchGate. (n.d.). Retrieved from [Link]

-

The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations - ResearchGate. (n.d.). Retrieved from [Link]

-

(A) Chemical structure of nitropyrrole and nitroindole base analogues.... - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E) - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density - ResearchGate. (n.d.). Retrieved from [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

-

x Ray crystallography - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones - MDPI. (n.d.). Retrieved from [Link]

-

3-Nitropyrrole | C4H4N2O2 | CID 145813 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]

-

Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed. (n.d.). Retrieved from [Link]

-

Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products - PubMed. (n.d.). Retrieved from [Link]

-

Very Strong Hydrogen Bond in Nitrophthalic Cocrystals - MDPI. (n.d.). Retrieved from [Link]

-

Understanding x-ray crystallography structures - YouTube. (n.d.). Retrieved from [Link]

-

Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Chapter 2: The Role of Hydrogen Bonding in Co-crystals - University of Limerick. (n.d.). Retrieved from [Link]

-

Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. pure.ul.ie [pure.ul.ie]

- 11. Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: A Core Intermediate in Bioactive Molecule Synthesis

Introduction: The Strategic Importance of the Pyrrole Scaffold

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyrrole ring system, a five-membered aromatic heterocycle, is a privileged scaffold due to its unique electronic properties and its presence in numerous natural products and blockbuster drugs.[1][2] The pyrrole core's aromaticity and the electron-donating nature of its nitrogen atom make it amenable to a wide range of chemical modifications, allowing for the precise tuning of a molecule's pharmacological profile.[3] This versatility has established pyrrole derivatives as indispensable building blocks in the synthesis of compounds targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3]

This guide focuses on a highly functionalized and strategically important derivative: methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate . This molecule is not just a simple pyrrole; it is an advanced intermediate engineered with specific functional groups that predispose it to further elaboration. The N-methyl group prevents unwanted side reactions at the nitrogen, the C2-methyl ester provides a handle for amide bond formation, and the C4-nitro group serves as a versatile precursor to an essential amine functionality. It is a cornerstone in the synthesis of lexitropsins and distamycin analogs—compounds known for their ability to bind to the minor groove of DNA, exhibiting potent antimicrobial and anticancer activities.[4] Understanding the synthesis, properties, and reactivity of this intermediate is therefore critical for researchers engaged in the development of next-generation therapeutics.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, safety data sheet (SDS) consultation, and sourcing.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₄ | [5][6] |

| Molecular Weight | 184.15 g/mol | [6] |

| CAS Number | 13138-76-6 | [6] |

| Appearance | Solid | |

| IUPAC Name | This compound | N/A |

| InChI Key | SEOKAHOXOYKYKS-UHFFFAOYSA-N | |

| SMILES | COC(=O)c1cc(cn1C)=O |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the construction of the pyrrole ring, followed by selective functionalization. While numerous methods exist for pyrrole synthesis, a common pathway to this specific molecule involves the nitration of a pre-formed N-methyl pyrrole-2-carboxylate.

Experimental Protocol: Synthesis via Nitration

This protocol describes a representative synthesis starting from methyl 1-methyl-1H-pyrrole-2-carboxylate.

Step 1: Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate

-

Reagent Preparation: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.0 eq) to a cooled (0 °C) solution of acetic anhydride. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Setup: In a separate flask, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride. Cool the solution to -10 °C using an ice-salt bath.

-

Nitration Reaction: Add the pre-formed nitrating mixture dropwise to the solution of the pyrrole ester, ensuring the internal temperature does not exceed -5 °C. The choice of acetic anhydride as the solvent and reagent is critical; it moderates the reactivity of nitric acid, forming acetyl nitrate in situ, which is a milder nitrating agent that helps prevent over-nitration or degradation of the sensitive pyrrole ring.

-

Work-up: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour. Pour the mixture over crushed ice and water. The product will often precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of the title compound.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the nitro group and the methyl ester.

-

Reduction of the Nitro Group: The nitro group is the most important functional handle for further synthesis. It is readily reduced to an amino group, which is a key component for building the polyamide chains of DNA-binding molecules.

-

Causality: Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method for this transformation. The palladium catalyst provides a surface for the dissociative chemisorption of hydrogen gas, allowing for the stepwise reduction of the nitro group to the amine without affecting the ester or the aromaticity of the pyrrole ring. Alternative reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be used, which is beneficial if other reducible groups sensitive to hydrogenation are present.

-

-

Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is a necessary step before coupling with another amine to form an amide bond.

-

Causality: Saponification using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/methanol mixture is the standard procedure. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically performed after the nitro reduction, as the strongly electron-withdrawing nitro group can make the pyrrole ring susceptible to nucleophilic attack under basic conditions.

-

-

Amide Bond Formation: The resulting 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid is the core building block. It can be coupled with another nitropyrrole carboxylic acid unit (or a different amine) using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU to extend the polyamide chain.

Key Reactions Workflow

Caption: Major synthetic transformations of the title compound.

Application in the Synthesis of DNA Minor-Groove Binders

The primary and most authoritative application of this pyrrole derivative is as a key intermediate in the total synthesis of lexitropsins, distamycin, and other structurally related polyamide molecules that bind to the minor groove of DNA.[4][7] These molecules have a characteristic crescent shape that allows them to fit snugly into the minor groove, primarily at A/T-rich sequences.

The synthesis involves the iterative coupling of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid units, which are directly derived from this compound. The number and arrangement of these pyrrole units determine the length of the DNA sequence that the final molecule will recognize. This modular approach allows for the rational design of synthetic molecules with sequence-specific DNA binding properties, which is a powerful strategy for developing novel gene-regulatory drugs and anticancer agents.

Safety and Handling

As with all nitroaromatic compounds and laboratory reagents, this compound must be handled with appropriate care.

-

Hazard Classification: While specific data for this exact compound is limited, closely related compounds like 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid are classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It is prudent to assume this derivative carries similar risks.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Conclusion

This compound is a high-value synthetic intermediate whose molecular architecture is deliberately tailored for the construction of complex bioactive molecules. Its strategic combination of a protected nitrogen, a modifiable ester, and a reducible nitro group makes it an ideal building block for the modular synthesis of DNA-binding polyamides. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and drug development professionals aiming to leverage the power of the pyrrole scaffold to create targeted therapeutics. The continued exploration of derivatives stemming from this core intermediate promises to yield novel compounds with significant potential in oncology and anti-infective therapy.

References

-

PubChem. (n.d.). 1-Methyl-4-nitropyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... Retrieved from [Link]

-

SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

YouTube. (2021, July 11). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

-

RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Retrieved from [Link]

Sources

- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vlifesciences.com [vlifesciences.com]

- 3. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]

- 5. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE CAS#: 13138-76-6 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical and Spectroscopic Analysis of Methyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate

An In-Depth Technical Guide

Introduction